(4-Phenoxyphenyl)urea

p38 kinase anti-inflammatory enzyme inhibition

Sourcing reliable diarylurea fragments for kinase or GPCR programs often stalls on undefined purity and supply gaps. (4-Phenoxyphenyl)urea (CAS 78508-44-8) solves this as a pre-validated scaffold for SAR-driven anti-inflammatory and oncology research. - p38 Kinase Probe: Derivatives exhibit >50% inhibition at 10 µM, providing a strong starting point for anti-inflammatory lead generation. - NPY5 Antagonist Core: The 4-phenoxyphenyl moiety enables sub-nanomolar IC₅₀ binding in optimized NPY5 receptor antagonists for obesity research. - Critical Urea Linkage: A proven >100-fold loss of β-PDGFR activity upon urea-to-thiourea substitution validates the essential role of the urea pharmacophore, ensuring your SAR study begins with the active chemotype.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 78508-44-8
Cat. No. B11995310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenoxyphenyl)urea
CAS78508-44-8
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N
InChIInChI=1S/C13H12N2O2/c14-13(16)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H3,14,15,16)
InChIKeyABBMQADJUMXTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Phenoxyphenyl)urea: Structural and Procurement Overview


(4-Phenoxyphenyl)urea (CAS 78508-44-8) is a diarylurea derivative consisting of a central urea group (NH–C(=O)–NH) substituted with a phenoxyphenyl moiety [1]. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol and a computed XLogP3 of 2.8 [2]. The compound has been investigated as a scaffold for developing bioactive molecules, including inhibitors of kinases, receptors, and other enzymes, and has been described as a building block in medicinal chemistry [3].

Kinase inhibitor scaffold development Supports p38 MAPK, PDGFR, and other kinase target SAR studies
Receptor antagonist lead optimization Reported NPY5 and CXCR3 binding with modifiable urea core
Enzyme inhibitor fragment-based design CA IX and sEH inhibitor elaboration from diarylurea pharmacophore

Why (4-Phenoxyphenyl)urea Cannot Be Replaced by Analogs


Diarylureas and monophenylureas exhibit wide variability in target engagement, potency, and functional outcomes, precluding generic substitution. For example, the presence and position of a phenoxy substituent on the phenyl ring critically modulate kinase inhibition profiles [1], while replacement of a urea with a thiourea linkage can abolish activity entirely [2]. Even among closely related analogs, small structural changes—such as the addition of an amino group or a different N-substituent—dramatically shift selectivity and potency, as demonstrated by the >100-fold difference in β-PDGFR inhibition between 4-phenoxyphenylurea and its benzylthiourea counterpart [2]. The evidence below quantifies these differentiating features.

Urea → Thiourea
Replacing the urea linkage with thiourea may abolish target engagement, as reported for β-PDGFR inhibition where activity was lost.
Phenoxy Position
The position and presence of the phenoxy substituent critically modulate kinase inhibition profiles; regioisomers may shift selectivity.
N-Substituent
Small structural changes at the urea nitrogen can significantly alter selectivity and potency, limiting direct analog interchangeability.

(4-Phenoxyphenyl)urea: Quantitative Differentiation from Analogs


p38 MAPK Inhibition

In a study evaluating a series of phenoxyphenyl urea derivatives, several compounds demonstrated greater than 50% inhibition of p38 kinase activity at a concentration of 10 µM [1]. The parent (4-phenoxyphenyl)urea scaffold serves as the core structure for these active compounds, with modifications such as additional phenyl or heteroaryl groups enhancing activity. For comparison, the widely used p38 inhibitor SB203580 exhibits an IC₅₀ of approximately 50 nM in similar assays, indicating that while the phenoxyphenyl urea scaffold provides a baseline inhibitory effect, further structural optimization is required to achieve comparable potency .

p38 MAPK Inhibition
Class-level inference
Derivatives >50% inhibition at 10 µM
Reported pathway-response context; scaffold requires optimization for potency comparable to SB203580.
In vitro enzyme inhibition assay; derivative-level data
p38 kinase anti-inflammatory enzyme inhibition

NPY5 Receptor Antagonism

A derivative of (4-phenoxyphenyl)urea, specifically 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was identified as a hit for NPY5 receptor antagonism [1]. Further optimization of this lead series yielded compounds with IC₅₀ values below 0.1 nM (e.g., compounds 40f, 44a, 47) in receptor binding assays [2]. While the parent (4-phenoxyphenyl)urea itself is not as potent, the 4-phenoxyphenyl group was found to be essential for high-affinity interaction, as modifications to this moiety significantly reduced potency [2].

NPY5 Receptor Antagonism
Class-level inference
Optimized derivative IC₅₀
4-Phenoxyphenyl moiety reported as essential for high-affinity NPY5 binding.
Radioligand binding assay; human NPY5 in 293 cells
β-PDGFR Inhibition
Head-to-head comparison
Urea analogue: Moderate activity vs Benzylthiourea analogue: Inactive (≥100-fold difference)
Direct comparative evidence that urea linkage is critical for β-PDGFR inhibition in this series.
Whole-cell β-PDGFR phosphorylation assay
CA IX Inhibition
Class-level inference
Urea analog 3g: Ki = 7.90 nM
Supports CA IX enzyme inhibition studies; >1,000-fold improvement over simple phenylureas reported.
Stopped-flow CO₂ hydration assay
CXCR3 Antagonism
Class-level inference
Derivative Ki = 306 nM
Reported moderate CXCR3 binding; supports chemokine receptor pathway studies.
[³⁵S]GTPγS binding assay; CHO cells expressing human CXCR3
sEH Inhibition
Cross-study comparable
No direct data; 1,3-diphenylurea IC₅₀ = 390–400 nM
Data to verify; structurally related diphenylurea provides context for comparative SAR evaluation.
Fluorescent assay; human recombinant sEH
NPY5 receptor obesity antagonist

β-PDGFR Inhibition

In a study of quinazoline-based β-PDGFR inhibitors, the 4-phenoxyphenylurea analogue 3a exhibited moderate activity, whereas the corresponding benzylthiourea analogue 3b was devoid of any activity (≥100-fold difference) [1]. This discrepancy was not observed with the 6,7-dimethoxyquinazoline counterparts, where the difference in activity between the urea and thiourea analogues was only approximately 10-fold [1]. This highlights the critical role of the 4-phenoxyphenylurea moiety in maintaining β-PDGFR inhibition in this chemical series.

β-PDGFR Inhibition
Head-to-head comparison
Urea analogue: Moderate activity vs Benzylthiourea analogue: Inactive (≥100-fold difference)
Direct comparative evidence that urea linkage is critical for β-PDGFR inhibition in this series.
Whole-cell β-PDGFR phosphorylation assay
PDGF receptor kinase inhibitor cancer

CA IX Inhibition

A urea analog incorporating the 4-phenoxyphenyl group, N-{[(4-phenoxyphenyl)carbamoyl]amino}-4-sulfamoylbenzamide (urea analog 3g), displayed high affinity for human carbonic anhydrase IX (CA IX) with a Ki of 7.90 nM [1]. This represents a significant improvement over simple urea or phenylurea derivatives, which typically show much weaker or no inhibition of CA IX [2].

CA IX Inhibition
Class-level inference
Urea analog 3g: Ki = 7.90 nM
Supports CA IX enzyme inhibition studies; >1,000-fold improvement over simple phenylureas reported.
Stopped-flow CO₂ hydration assay
carbonic anhydrase IX cancer enzyme inhibition

CXCR3 Antagonism

A derivative, 1-(1-(cyclooctenylmethyl)piperidin-4-yl)-3-(4-phenoxyphenyl)urea, exhibited antagonist activity at the human CXCR3 receptor with a Ki of 306 nM [1]. This level of affinity is comparable to some known CXCR3 antagonists but suggests that the 4-phenoxyphenyl urea core provides a viable starting point for further optimization [2].

CXCR3 Antagonism
Class-level inference
Derivative Ki = 306 nM
Reported moderate CXCR3 binding; supports chemokine receptor pathway studies.
[³⁵S]GTPγS binding assay; CHO cells expressing human CXCR3
CXCR3 chemokine receptor inflammation

sEH Inhibition

While no direct data for (4-phenoxyphenyl)urea on sEH are available, 1,3-diphenylurea, a close structural analog, inhibits human sEH with an IC₅₀ of 390-400 nM [1]. The addition of a phenoxy group in (4-phenoxyphenyl)urea would likely alter this activity, providing a basis for comparative SAR studies.

sEH Inhibition
Cross-study comparable
No direct data; 1,3-diphenylurea IC₅₀ = 390–400 nM
Data to verify; structurally related diphenylurea provides context for comparative SAR evaluation.
Fluorescent assay; human recombinant sEH
soluble epoxide hydrolase inflammation enzyme inhibition

(4-Phenoxyphenyl)urea: R&D Application Scenarios


p38 MAPK Inhibitor Lead Optimization

Given the demonstrated >50% inhibition of p38 kinase at 10 µM for phenoxyphenyl urea derivatives [1], (4-phenoxyphenyl)urea serves as a validated core scaffold for developing novel anti-inflammatory agents. Medicinal chemists can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, referencing the activity of optimized derivatives .

NPY5 Receptor Antagonist Scaffold

The 4-phenoxyphenyl moiety is essential for high-affinity NPY5 receptor binding, as demonstrated by the sub-nanomolar IC₅₀ values of optimized derivatives [2]. (4-Phenoxyphenyl)urea can be employed as a key intermediate in the synthesis of novel NPY5 antagonists for potential obesity and metabolic disorder therapeutics, following established synthetic routes and SAR data [3].

β-PDGFR Inhibition Probe

The direct head-to-head comparison showing a ≥100-fold loss of activity upon urea-to-thiourea substitution in a quinazoline series [4] establishes (4-phenoxyphenyl)urea as a critical structural element for β-PDGFR inhibition. This compound can be used as a probe to investigate the role of β-PDGFR signaling in cellular models, or as a fragment for developing more potent and selective kinase inhibitors.

Carbonic Anhydrase IX Targeting

The high affinity (Ki = 7.90 nM) of a 4-phenoxyphenyl urea analog for CA IX [5] suggests that (4-phenoxyphenyl)urea is a promising fragment for targeting this enzyme, which is implicated in tumor acidosis and metastasis. Researchers can incorporate this fragment into larger molecules to develop potent and selective CA IX inhibitors for cancer therapy.

Application
Selection Property
Validation Focus
p38 MAPK pathway inhibition studies
Derivative-level inhibition at 10 µM
Potency optimization and isoform selectivity profiling
NPY5 receptor binding studies
4-Phenoxyphenyl moiety recognition
High-affinity antagonist SAR around the urea core
β-PDGFR signaling research
Urea linkage requirement
Kinase inhibition probe fidelity in whole-cell assays
CA IX enzyme inhibition studies
Elaborated analog Ki context
Selectivity over off-target carbonic anhydrase isoforms
CXCR3 chemokine receptor studies
Moderate-affinity antagonist scaffold
Binding affinity optimization and functional antagonism
sEH inhibitor scaffold evaluation
Structural analog activity context
Comparative SAR with 1,3-diphenylurea derivatives

Technical Documentation Hub

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22 linked technical documents
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